molecular formula C13H10O3 B6334090 2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde CAS No. 198900-51-5

2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde

Cat. No.: B6334090
CAS No.: 198900-51-5
M. Wt: 214.22 g/mol
InChI Key: HDJZYKDWWVXSMF-UHFFFAOYSA-N
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Description

2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H10O3 It is a derivative of benzaldehyde, featuring hydroxyl groups at the 2 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxybenzaldehyde under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers and esters

Scientific Research Applications

2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzaldehyde: A simpler analog with only one hydroxyl group.

    4-hydroxybenzaldehyde: Another analog with a hydroxyl group at the 4 position.

    2-hydroxy-5-methoxybenzaldehyde: A compound with a methoxy group instead of a hydroxyl group at the 5 position.

Uniqueness

2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde is unique due to the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJZYKDWWVXSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649085
Record name 4,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198900-51-5
Record name 4,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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